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Detailed Analysis of Termination Reasons

The decision to halt rociletinib's development was the result of several interconnected factors becoming

clear during clinical trials.

Comparative Efficacy and Data Revisions: Early-phase trials initially reported a high response rate

(59%) in T790M+ patients [1]. However, subsequent data updates revealed a lower confirmed

response rate. This downgrade in efficacy data during discussions with the FDA significantly

weakened rociletinib's competitive position against osimertinib, which demonstrated robust and

consistent results [1] [2].

Specific Safety Concerns: The safety profile of rociletinib presented unique clinical management

challenges. The high incidence of serious hyperglycemia required proactive monitoring and

intervention, while QTc prolongation is a potentially life-threatening side effect that necessitates

careful cardiac monitoring and can limit the use of other medications [2]. These issues were less

prominent with osimertinib.

Failed Trial and Market Context: The termination of the global TIGER-3 trial due to the sponsor

discontinuing the drug program was the direct operational reason for its end. With a superior

competing therapy already available and a challenging risk-benefit profile, the commercial and clinical

rationale for continuing rociletinib's development evaporated [2].
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Experimental Data and Protocols

For researchers, the key experimental data and methodologies from rociletinib's development are outlined

below.

Table 2: Key Preclinical and Clinical Experimental Data

Assay Type Cell Line / Model Key Finding (IC50/GI50) Protocol Summary

Biochemical
Kinase Assay

Cell-free system Ki: 21.5 nM
(EGFRL858R/T790M); Ki:
303.3 nM (EGFRWT) [3].

Recombinant human EGFR
kinases used in a continuous-read

assay (e.g., Omnia assay).
Measures inhibitor potency by

determining inhibition constant (Ki).
[3]

Cellular
Growth
Assay (In
vitro)

NCI-H1975
(L858R/T790M)

GI50: 32 nM [3]. Cells seeded and treated with a
dilution series of rociletinib for 72

hours. Cell viability determined by
CellTiter-Glo assay. GI50

calculated using non-linear
regression (e.g., GraphPad Prism).

[3]

In Vivo
Efficacy
Study

Human EGFR

mutant transgenic
mouse models

Dose-dependent tumor

growth inhibition [3].

Mice (e.g., EGFRL858R/T790M

models) treated with rociletinib via
oral gavage. Tumor volume

measured over time to assess
tumor growth inhibition. [3]

Clinical Trial
(Phase 1/2)

EGFR T790M+
NSCLC patients

ORR: 59% (Investigator-
assessed) [1].

Patients with confirmed EGFR
T790M+ NSCLC previously treated

with a TKI received rociletinib (e.g.,
500 mg or 625 mg BID). Tumor

response assessed by RECIST 1.1
criteria. [1]
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Visualizing the Clinical Development Pathway

The following diagram illustrates the key stages and decision points in rociletinib's clinical development,

culminating in its termination.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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